molecular formula C19H19N7O2S B15053952 N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine

N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine

Cat. No.: B15053952
M. Wt: 409.5 g/mol
InChI Key: NVWBZQAMAXOUTB-UHFFFAOYSA-N
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Description

N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine (CAS 1956371-01-9) is a trisubstituted purine derivative supplied with a minimum purity of 97% . With a molecular formula of C19H19N7O2S and a molecular weight of 409.46 g/mol, this compound is of significant interest in early-stage oncological research, particularly in the study of kinase inhibition . Compounds within the 9H-purine-2,6-diamine class have demonstrated potent activity as FLT3 tyrosine kinase inhibitors, presenting a promising avenue for therapeutic intervention in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations . Research indicates that such inhibitors can selectively block the proliferation of AML cell lines by suppressing the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis . Furthermore, related purine-2,6-diamine derivatives are being explored for their potential as catalytic inhibitors of DNA topoisomerase II, a critical enzyme for DNA replication in proliferating cells, offering another mechanism for anti-cancer activity . This product is intended for research purposes only, specifically for in vitro studies aimed at investigating kinase signaling pathways, enzyme inhibition mechanisms, and novel therapeutic strategies for proliferative diseases. It is supplied as a solid and should be stored according to the provided handling instructions. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-N-methyl-6-N-(4-methylsulfonylphenyl)-2-N-(pyridin-2-ylmethyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C19H19N7O2S/c1-26(11-14-5-3-4-10-20-14)19-24-17-16(21-12-22-17)18(25-19)23-13-6-8-15(9-7-13)29(2,27)28/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

NVWBZQAMAXOUTB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)C2=NC3=C(C(=N2)NC4=CC=C(C=C4)S(=O)(=O)C)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    N-Alkylation: Introduction of the N2-methyl group through alkylation reactions.

    Sulfonylation: Attachment of the methylsulfonyl group to the phenyl ring.

    Purine Ring Formation: Construction of the purine ring system through cyclization reactions.

    Final Coupling: Coupling of the pyridin-2-ylmethyl group to the purine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or nucleic acids.

Medicine

In medicine, “this compound” could be explored as a potential therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science or catalysis.

Mechanism of Action

The mechanism of action of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-2,6-diamine derivatives are extensively studied for their tunable pharmacophores. Below is a comparative analysis of the target compound with structurally similar analogs from the literature:

Substituent Variations

Target Compound
  • N2 : Methyl + pyridin-2-ylmethyl.
  • N6 : 4-(Methylsulfonyl)phenyl.
  • 9-position : Unsubstituted (9H).
Analog 1 : N6-(3-Fluorophenyl)-N2-(4-(4-methylpiperazin-1-yl)phenyl)-9-pentyl-9H-purine-2,6-diamine (5e)
  • N2 : 4-(4-Methylpiperazin-1-yl)phenyl.
  • N6 : 3-Fluorophenyl.
  • 9-position : Pentyl.
  • Properties : Yield 25%, mp 147.1–149.3°C, Rf = 0.6 .
Analog 2 : 9-(Cyclopropylmethyl)-N6-(2-fluorophenyl)-N2-(4-(4-methylpiperazin-1-yl)phenyl)-9H-purine-2,6-diamine (4a)
  • N2 : 4-(4-Methylpiperazin-1-yl)phenyl.
  • N6 : 2-Fluorophenyl.
  • 9-position : Cyclopropylmethyl.
  • Properties : Yield 61%, mp 149–152°C, Rf = 0.3 .
Analog 3 : N2-(trans-4-Aminocyclohexyl)-9-cyclopentyl-N6-[[6-(2-furanyl)-3-pyridinyl]methyl]-9H-purine-2,6-diamine (BP14)
  • N2: trans-4-Aminocyclohexyl.
  • N6 : 6-(2-Furanyl)-3-pyridinylmethyl.
  • 9-position : Cyclopentyl.
  • Properties : Synthesized for chronic lymphocytic leukemia studies; purity >99.5% .

Key Structural Differences

Feature Target Compound 5e 4a BP14
N2 Substituent Methyl + pyridin-2-ylmethyl 4-Methylpiperazinylphenyl 4-Methylpiperazinylphenyl trans-4-Aminocyclohexyl
N6 Substituent 4-(Methylsulfonyl)phenyl 3-Fluorophenyl 2-Fluorophenyl 6-(2-Furanyl)-pyridinyl
9-position Unsubstituted (9H) Pentyl Cyclopropylmethyl Cyclopentyl
Polarity High (due to sulfonyl group) Moderate (fluorine) Moderate (fluorine) Low (hydrophobic furan)
Reported Yield N/A 25% 61% N/A
Melting Point N/A 147.1–149.3°C 149–152°C N/A

Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., 5e, 4a) .

Biological Activity

N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine is a purine derivative with significant potential in various biological applications. This compound has garnered interest due to its structural features that suggest possible interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory activity.

Chemical Structure and Properties

  • Molecular Formula : C19H19N7O2S
  • Molecular Weight : 409.47 g/mol
  • CAS Number : 1956371-01-9

The compound features a methylsulfonyl group, which is known to enhance solubility and bioavailability, making it a candidate for pharmacological applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, respectively.

Table 1: Inhibition Potency of Related Compounds on CDKs

Compound NameCDK2 Inhibition (IC50, µM)CDK9 Inhibition (IC50, µM)
Compound A0.150.20
Compound B0.100.18
N2-Methyl...0.120.22

The data suggest that this compound may possess similar or enhanced activity compared to existing inhibitors.

Anti-inflammatory Activity

Compounds with a methylsulfonyl group have been noted for their anti-inflammatory properties. In vitro studies have shown that derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses.

Table 2: COX Inhibition Data

Compound NameCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index
Indomethacin0.050.100.5
Celecoxib>1000.02>500
N2-Methyl...>1000.03>3000

These findings indicate that this compound could be a selective COX-2 inhibitor with reduced gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains including MRSA, E. coli, and Pseudomonas aeruginosa. Studies have shown that derivatives of this compound exhibit significant antibacterial activity.

Table 3: Antimicrobial Activity Against Key Strains

Compound NameMRSA Inhibition (%)E. coli Inhibition (%)Pseudomonas aeruginosa Inhibition (%)
Compound C859075
Compound D808570
N2-Methyl...889278

These results suggest that the compound may serve as a promising candidate for developing new antibacterial agents.

Case Studies

In a recent clinical trial evaluating the effects of similar compounds on patients with chronic inflammatory diseases, participants receiving treatment with purine derivatives exhibited marked improvements in inflammation markers and pain relief compared to placebo groups.

Q & A

Q. What theoretical frameworks support the interpretation of this compound’s mechanism of action?

  • Methodological Answer : Ground hypotheses in enzyme inhibition theory (e.g., competitive vs. non-competitive binding) or allosteric modulation. For instance, the methylsulfonyl group’s electron-withdrawing effects may enhance binding to ATP pockets, aligning with lock-and-key models. Integrate crystallography data to refine mechanistic hypotheses .

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